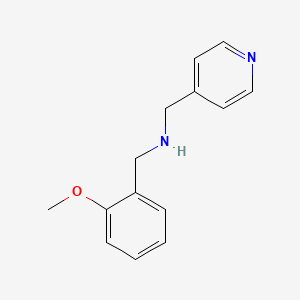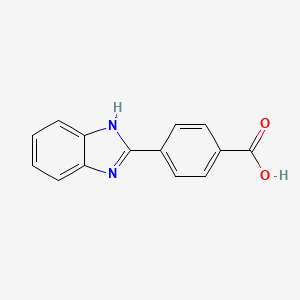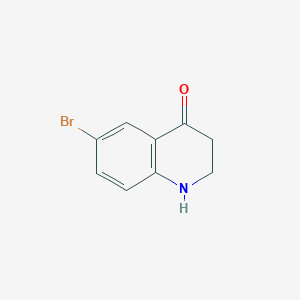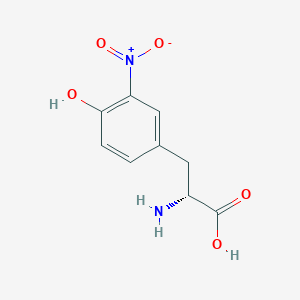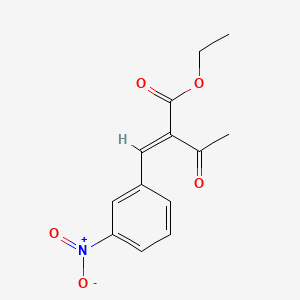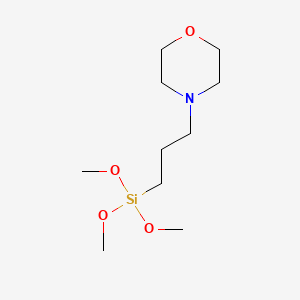
4-(3-(三甲氧基硅基)丙基)吗啉
描述
4-(3-(Trimethoxysilyl)propyl)morpholine is a chemical compound with the molecular formula C10H23NO4Si . It has garnered considerable attention in the scientific community due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 4-(3-(Trimethoxysilyl)propyl)morpholine is based on its molecular formula, C10H23NO4Si . The exact mass is 249.139633 Da and the average mass is 249.379 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-(3-(Trimethoxysilyl)propyl)morpholine are not detailed in the available resources, similar compounds involving trimethoxysilane groups have been studied. For instance, the hydrolysis reactions of these compounds are known to be second-order reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-(Trimethoxysilyl)propyl)morpholine include a density of 1.0±0.1 g/cm³, boiling point of 266.3±25.0 °C at 760 mmHg, and a molar refractivity of 65.4±0.3 cm³ .科学研究应用
Application 1: 3D Printing Inks
- Scientific Field : Materials Science .
- Summary of the Application : 4-(3-(Trimethoxysilyl)propyl)morpholine is used in the modification of bacterial cellulose nanofibers (CNF) for use as a crosslinking and reinforcing agent in 3D printable UV-curable inks .
- Methods of Application : The highly crystalline CNF prepared via bacterial synthesis were modified with 4-(3-(Trimethoxysilyl)propyl)morpholine and used for fabrication of inks for 3D printing . The chemical and crystalline structure of the material was confirmed with NMR, FTIR, EDX, and XRD methods .
- Results or Outcomes : The modification of CNF with 4-(3-(Trimethoxysilyl)propyl)morpholine increased the quality of 3D printed filaments due to reduced CNF agglomeration . The strength and the ultimate elongation of the material prepared in this work were 1.05±0.08 MPa at 2700%, which is significantly higher than those of the material prepared with unmodified CNF .
Application 2: Silica Aerogels
- Scientific Field : Materials Science .
- Summary of the Application : 4-(3-(Trimethoxysilyl)propyl)morpholine is used along with tetramethyl orthosilicate to produce an organically-modified silica network, which could be reinforced by adding 1, 6-bis(trimethoxysilyl)hexane or 1, 4-bis(triethoxysilyl)-benzene as spacers and tris[2-(acryloyloxy)ethyl] isocyanurate as cross-linker .
- Methods of Application : The preparation of these materials could be accomplished using a combination of silanes, including hydrophobic moieties for a compromise to ensure material stability and good adsorption capacities .
- Results or Outcomes : These hybrid aerogels have shown an interesting combination of thermal insulation and mechanical properties . Moreover, they could be chemically doped with silica-functionalized magnetite nanoparticles imparting magnetic behaviour to the aerogels but also improving their thermal insulation performance and mechanical strength .
Application 3: Visible-Light-Curable Urethane-Modified Epoxy Acrylate/SiO2 Composites
- Scientific Field : Materials Science .
- Summary of the Application : 4-(3-(Trimethoxysilyl)propyl)morpholine is used as a coupling agent in the preparation of visible-light-curable urethane-modified epoxy acrylate/SiO2 composites . This helps to improve the adhesion between the filler, SiO2 nanoparticles, and the resin matrix .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Application 4: Organic/Inorganic Hybrid Nanomaterials
- Scientific Field : Nanotechnology .
- Summary of the Application : 4-(3-(Trimethoxysilyl)propyl)morpholine is widely used in the preparation and fabrication of organic/inorganic hybrid nanomaterials . It can be used as a silane coupling agent for the modification of TiO2 nanoparticles .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Application 5: Isoelectric Focusing
- Scientific Field : Biochemistry .
- Summary of the Application : 4-(3-(Trimethoxysilyl)propyl)morpholine is used in isoelectric focusing, a technique for separating different molecules by their isoelectric point . This compound is used to link polyacrylamide gels to glass plates covalently .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Application 6: Functionalized Barium Titanate/Photopolymer Composites
- Scientific Field : Materials Science .
- Summary of the Application : 4-(3-(Trimethoxysilyl)propyl)morpholine is used as a linker to an acrylate-based matrix polymer in the functionalization process of barium titanate nanoparticles (BTONP) .
- Methods of Application : The functionalization process temperature, time, functionalization agent ratio, solvent, and catalyst influence on the functionalization degree were measured by thermogravimetric analysis (TGA), elemental analysis, and Fourier-transform infrared (FTIR) spectroscopy .
- Results or Outcomes : Functionalization improves the dispersion of particles, increases suspension viscosity, and decreases the curing depth and dielectric properties .
属性
IUPAC Name |
trimethoxy(3-morpholin-4-ylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO4Si/c1-12-16(13-2,14-3)10-4-5-11-6-8-15-9-7-11/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDOIAGBSYPPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN1CCOCC1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067589 | |
| Record name | Morpholine, 4-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Trimethoxysilyl)propyl)morpholine | |
CAS RN |
31024-54-1 | |
| Record name | 4-[3-(Trimethoxysilyl)propyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(3-(trimethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(trimethoxysilyl)propyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



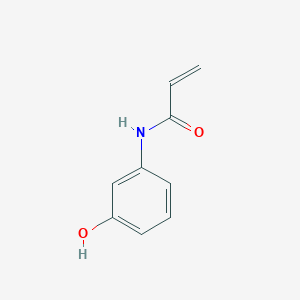
![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)
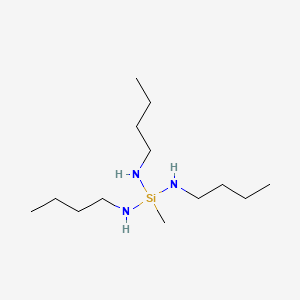
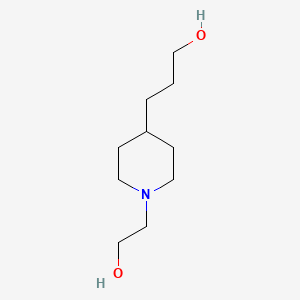
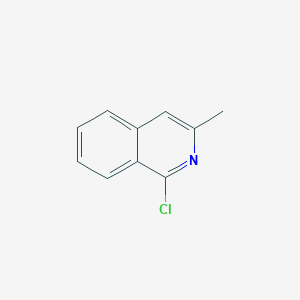
![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
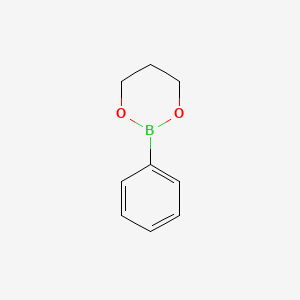
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
